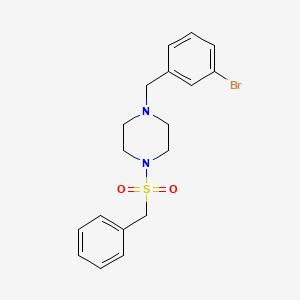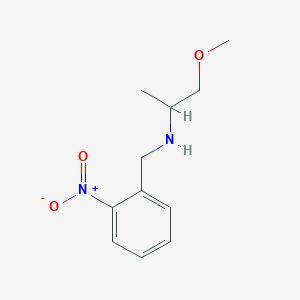
1-(Benzylsulfonyl)-4-(3-bromobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylsulfonyl)-4-(3-bromobenzyl)piperazine is an organic compound that features a piperazine ring substituted with benzylsulfonyl and 3-bromobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylsulfonyl)-4-(3-bromobenzyl)piperazine typically involves the reaction of piperazine with benzylsulfonyl chloride and 3-bromobenzyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated processes to ensure efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylsulfonyl)-4-(3-bromobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of 1-(Benzylsulfonyl)-4-(benzyl)piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzylsulfonyl)-4-(3-bromobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive piperazine derivatives.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfonyl)-4-(3-bromobenzyl)piperazine is not fully understood, but it is believed to interact with various molecular targets due to its structural features. The piperazine ring can interact with neurotransmitter receptors, while the benzylsulfonyl and 3-bromobenzyl groups can modulate the compound’s binding affinity and selectivity. These interactions can influence various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- 1-(Benzylsulfonyl)piperazine
- 1-(3-Bromobenzyl)piperazine
- 1-(Benzylsulfonyl)-4-(benzyl)piperazine
Comparison: 1-(Benzylsulfonyl)-4-(3-bromobenzyl)piperazine is unique due to the presence of both benzylsulfonyl and 3-bromobenzyl groups, which can confer distinct chemical and biological properties. Compared to 1-(Benzylsulfonyl)piperazine, the additional bromobenzyl group can enhance the compound’s reactivity and potential interactions with biological targets. Similarly, compared to 1-(3-Bromobenzyl)piperazine, the benzylsulfonyl group can provide additional sites for chemical modification and interaction.
Properties
Molecular Formula |
C18H21BrN2O2S |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
1-benzylsulfonyl-4-[(3-bromophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H21BrN2O2S/c19-18-8-4-7-17(13-18)14-20-9-11-21(12-10-20)24(22,23)15-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2 |
InChI Key |
RGZUVFWTAQYGKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Benzylpiperidin-1-yl){1-[2-(trifluoromethyl)benzyl]piperidin-3-yl}methanone](/img/structure/B10881940.png)
![2-{[(4-methylphenyl)carbonyl]amino}-N-{1-oxo-1-[2-(pyridin-4-ylcarbonyl)hydrazinyl]butan-2-yl}benzamide](/img/structure/B10881957.png)
methanone](/img/structure/B10881961.png)

![2-{[(4-methoxyphenyl)carbonyl]amino}-N-(1-methyl-1H-benzimidazol-2-yl)benzamide](/img/structure/B10881977.png)
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881985.png)
![1-(furan-2-ylmethyl)-4,5-diphenyl-2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}-1H-pyrrole-3-carbonitrile](/img/structure/B10881988.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclohexylpiperazine](/img/structure/B10881990.png)

![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B10881994.png)
![7-benzyl-2-[(2-methylphenoxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10882001.png)
![N~2~-(2-{[(1-{[2-(4-Methoxybenzoyl)hydrazino]carbonyl}-2-methylpropyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B10882007.png)
![1-[(4-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10882013.png)
![methyl [(4Z)-4-[1-(cyclopropylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882026.png)
